![molecular formula C23H25N3O6 B2374743 3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 883088-97-9](/img/structure/B2374743.png)
3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
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Description
The compound '3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)' is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Organocatalysis and Transesterification
Studies have demonstrated the use of zwitterionic salts, including compounds with nitrophenyl groups, as effective organocatalysts for transesterification reactions. These catalysts facilitate the reaction of methyl carboxylates and alcohols in hydrocarbons under specific conditions, highlighting their potential in organic synthesis and industrial processes (Ishihara, Niwa, & Kosugi, 2008).
Phosphorescent Materials
Research on phosphorescent materials has led to the development of zwitterionic bis(heteroleptic) Ir(III) compounds featuring weakly coordinating nido-carborane-based ligands. These compounds display blue phosphorescence and structural stability at high temperatures, suggesting applications in organic light-emitting diodes (OLEDs) and other photonic devices (Axtell et al., 2016).
Photovoltaic and Solar Cell Applications
Studies on bulk heterojunction solar cells have explored the addition of low-bandgap polymers to extend the spectroscopic response into the near-infrared region, enhancing the efficiency of solar energy conversion (Koppe et al., 2010).
Antibacterial Activities
Research on biscoumarin derivatives, including those with nitrophenyl components, has shown promising antibacterial activities against Staphylococcus aureus, including drug-sensitive and methicillin-resistant strains. This suggests potential applications in the development of new antibacterial agents (Li et al., 2015).
Coordination Polymers for Sensing and Removal of Metal Ions
Transition metal coordination polymers with mixed ligands have been synthesized for specific sensing and removal of metal ions, indicating their utility in environmental remediation and chemical sensing applications (Wang et al., 2017).
properties
IUPAC Name |
1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(2-nitrophenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-5-24-13(3)11-17(27)20(22(24)29)19(15-9-7-8-10-16(15)26(31)32)21-18(28)12-14(4)25(6-2)23(21)30/h7-12,19,27-28H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQOPSRALDOCMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2[N+](=O)[O-])C3=C(C=C(N(C3=O)CC)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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